
3-Iodosylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodosylprop-1-ene is an organic compound with the molecular formula C3H5IO It is a derivative of propene, where an iodine atom is attached to the first carbon and an oxo group is attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodosylprop-1-ene typically involves the iodination of propene followed by oxidation. One common method is the reaction of propene with iodine monochloride (ICl) to form 3-iodoprop-1-ene, which is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where propene is reacted with iodine and an oxidizing agent in a controlled environment. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodosylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form 3-iodoprop-1-ene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Higher oxidation state compounds such as 3-iodoprop-1-ene oxide.
Reduction: 3-iodoprop-1-ene.
Substitution: Compounds with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
3-Iodosylprop-1-ene has several applications in scientific research, including:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Iodosylprop-1-ene involves its ability to act as an electrophile due to the presence of the iodine atom and the oxo group. It can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
3-Iodoprop-1-ene: Similar structure but lacks the oxo group.
3-Bromoprop-1-ene: Similar structure with bromine instead of iodine.
3-Chloroprop-1-ene: Similar structure with chlorine instead of iodine.
Comparison: 3-Iodosylprop-1-ene is unique due to the presence of both iodine and an oxo group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom makes it a good electrophile, while the oxo group provides additional sites for chemical reactions.
Propiedades
Número CAS |
189572-44-9 |
|---|---|
Fórmula molecular |
C3H5IO |
Peso molecular |
183.98 g/mol |
Nombre IUPAC |
3-iodosylprop-1-ene |
InChI |
InChI=1S/C3H5IO/c1-2-3-4-5/h2H,1,3H2 |
Clave InChI |
KRYADCUDGHORES-UHFFFAOYSA-N |
SMILES canónico |
C=CCI=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)


![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
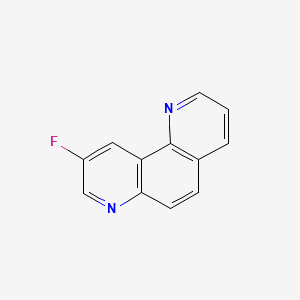
![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
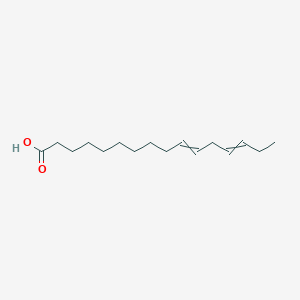
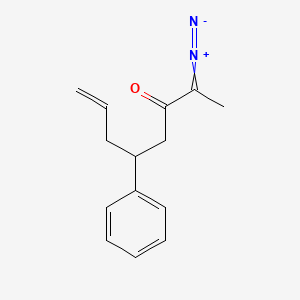
![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
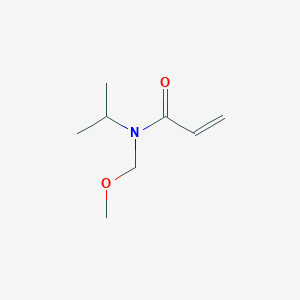
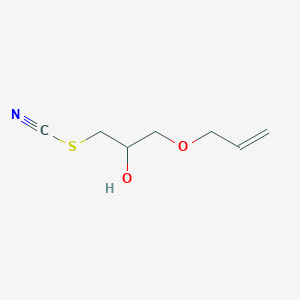
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
